molecular formula C20H18N2O5 B2841850 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1040640-34-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2841850
CAS No.: 1040640-34-3
M. Wt: 366.373
InChI Key: ZAKBZBGMFMQWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic compound featuring a benzodioxole moiety fused to an isoxazole ring, linked via a methyl group to a propanamide backbone with a phenoxy substituent. The phenoxy-propanamide chain likely influences solubility and binding interactions.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(26-16-5-3-2-4-6-16)20(23)21-11-15-10-18(27-22-15)14-7-8-17-19(9-14)25-12-24-17/h2-10,13H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKBZBGMFMQWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a complex organic compound with significant biological activity, particularly in the context of cancer research and cellular biology. This article provides an overview of its biological mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenoxypropanamide group. Its molecular formula is C15H14N2O4C_{15}H_{14}N_{2}O_{4}, with a molecular weight of approximately 286.28 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₄
Molecular Weight286.28 g/mol
CAS Number1210942-56-5

The biological activity of this compound primarily involves its interaction with microtubules and tubulin proteins:

  • Microtubule Interaction : The compound stabilizes microtubule structures and inhibits their polymerization, leading to disruption in normal cellular processes.
  • Cell Cycle Arrest : By affecting microtubule dynamics, it induces cell cycle arrest at the S phase, which is critical for cancer cell proliferation.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, contributing to its potential as an anticancer agent.

Biological Activity in Cancer Cell Lines

Several studies have evaluated the efficacy of this compound against different cancer cell lines. Notable findings include:

  • Growth Inhibition : this compound exhibits potent growth inhibition against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Cell Line Sensitivity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.4Microtubule stabilization
HeLa8.7Apoptosis induction
A54915.0Cell cycle arrest

Case Studies and Research Findings

  • In Vitro Studies : Research conducted by Zhang et al. (2023) demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with increased levels of cleaved caspase-3 and PARP observed.
  • Animal Models : In vivo studies showed that administration of the compound in xenograft models led to reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with tubulin not only affects microtubule dynamics but also modulates signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key motifs with several derivatives documented in recent studies. Below is a detailed comparison based on structural analogs, heterocyclic cores, and substituent effects.

Structural Analogues with Benzo[d][1,3]dioxol and Isoxazole Moieties

  • Compound 5a (): Structure: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide. Key Features: Benzodioxole linked to a dienamide chain with a triazole substituent. Physicochemical Data: High yield (85.7%), high melting point (230–231°C), and distinct FTIR peaks for -NH (3,443 cm⁻¹) and carbonyl (1,694 cm⁻¹) .

Compounds with Varying Heterocyclic Cores

  • D14–D20 Series (): These compounds feature benzodioxole attached to a dienamide backbone but differ in substituents on the amide nitrogen (e.g., methylthio, benzyloxy, pyridinylmethoxy). D16: Yellow solid, 21.3% yield, high melting point (231.4–233.5°C) . D19: Brown solid, 20.8% yield, moderate melting point (211.2–214.5°C) .
  • Compound 2g (): Structure: (R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide. Key Features: Benzodioxole linked to a propanamide with indole and phenoxy groups. Physicochemical Data: Melting point 186–188°C, confirmed by NMR and HRMS .
  • Thiazol-Based Derivatives (Evidences 7–10):
    Compounds like 50 (27% yield, white solid) and 77 (42% yield, white solid) feature benzodioxole fused to cyclopropanecarboxamide-thiazol cores. Their yields (27–42%) and melting points (182–214°C) suggest that thiazol rings may complicate synthesis compared to isoxazole systems .

Impact of Substituents on Physicochemical Properties

Substituents critically influence yields, melting points, and bioactivity:

  • Electron-Withdrawing Groups : Compounds with fluorobenzoyl (e.g., 50 ) show moderate yields (27%) and stability, likely due to increased polarity .
  • Bulkier Groups : Benzyloxy (e.g., D15 , 21.7% yield) reduces yield compared to smaller substituents, possibly due to steric hindrance .
  • Phenoxy vs. Thiadiazol: The target compound’s phenoxy group may improve lipophilicity over sulfur-containing analogs like 2h (), which has a thiadiazol ring .

Q & A

Q. What are the key synthetic steps and challenges in preparing N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the isoxazole core via cyclization of a nitrile oxide with an alkynyl benzo[d][1,3]dioxole derivative under reflux conditions (e.g., using chloroform as a solvent and triethylamine as a base) .
  • Step 2 : Methylation of the isoxazole at the 3-position using a methyl halide in the presence of a strong base (e.g., NaH in DMF) .
  • Step 3 : Coupling the methyl-isoxazole intermediate with 2-phenoxypropanamide via nucleophilic substitution or amide bond formation (e.g., using EDC/HOBt coupling reagents) .
    Key Challenges : Ensuring regioselectivity during cyclization, minimizing side reactions during methylation, and achieving high purity during coupling. Reaction monitoring via TLC or HPLC is critical .

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, with benzo[d][1,3]dioxole protons resonating at δ 6.8–7.1 ppm and isoxazole protons at δ 6.2–6.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~425.12 for C21H19N2O5) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and packing patterns, facilitated by software like Mercury CSD for visualization .

Q. What analytical techniques assess the compound’s purity and stability?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for pharmacological studies) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability under nitrogen atmospheres .
  • Accelerated Stability Testing : Exposes the compound to elevated humidity/temperature (40°C/75% RH) for 4 weeks to predict shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Statistical optimization of temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
  • Continuous Flow Reactors : Scalable synthesis via flow chemistry reduces reaction times and improves heat management, particularly for exothermic steps like cyclization .
  • High-Throughput Screening (HTS) : Identifies optimal catalysts (e.g., organocatalysts for asymmetric synthesis) using automated platforms .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization .
  • Off-Target Profiling : Screen against panels of related enzymes/receptors (e.g., kinase or GPCR panels) to rule out non-specific effects .
  • In Silico Docking : Use AutoDock or Schrödinger to model interactions with the target (e.g., COX-2 or FAAH) and identify steric clashes or binding pose discrepancies .

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

  • Methodological Answer :
  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate enantiomers, followed by circular dichroism (CD) for configuration analysis .
  • Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., FAAH) over 100-ns trajectories to compare R vs. S enantiomer stability in the active site .
  • Crystallographic Studies : Co-crystallize the compound with its target (e.g., using synchrotron radiation) to resolve hydrogen-bonding and π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.